Rac GTPase fragment

Rac3 Rac1 isoform specificity

The Rac GTPase fragment (catalog TP2287; sequence H2N-Val-Phe-Asp-Glu-Ala-Ile-Arg-Ala-Val-OH; MW 1019.15) is a synthetic nonapeptide corresponding to a specific region of the human Rac3 GTPase (Ras-related C3 botulinum toxin substrate 3), a member of the Rho family of small signaling G proteins. Unlike full-length Rac proteins or commonly used Rac1-derived inhibitor peptides, this fragment is derived from the less frequently targeted Rac3 isoform and has been identified as an endogenous peptide in the plasma of patients with multiple myeloma and acute myeloid leukemia via LC-MS/MS profiling.

Molecular Formula C46H74N12O14
Molecular Weight 1019.15
Cat. No. B1191997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac GTPase fragment
Molecular FormulaC46H74N12O14
Molecular Weight1019.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac GTPase Fragment Procurement Guide: Identity, Classification & Baseline for Scientific Selection


The Rac GTPase fragment (catalog TP2287; sequence H2N-Val-Phe-Asp-Glu-Ala-Ile-Arg-Ala-Val-OH; MW 1019.15) is a synthetic nonapeptide corresponding to a specific region of the human Rac3 GTPase (Ras-related C3 botulinum toxin substrate 3), a member of the Rho family of small signaling G proteins . Unlike full-length Rac proteins or commonly used Rac1-derived inhibitor peptides, this fragment is derived from the less frequently targeted Rac3 isoform and has been identified as an endogenous peptide in the plasma of patients with multiple myeloma and acute myeloid leukemia via LC-MS/MS profiling [1]. It is supplied as a lyophilized solid with ≥95% purity and is soluble in DMSO (≥101.9 mg/mL) [2].

Why Generic Rac GTPase Inhibitors or Rac1-Derived Peptides Cannot Substitute for the Rac GTPase Fragment in Isoform-Specific Research


Generic substitution of GTPase-targeting reagents fails because the Rac subfamily comprises three distinct isoforms—Rac1, Rac2, and Rac3—that share high sequence homology (approximately 92% identity between Rac1 and Rac3) yet exhibit divergent tissue distribution, upstream regulation, and effector coupling [1]. Small-molecule Rac inhibitors such as NSC23766 (IC50 ~50 µM for Rac1) and EHT 1864 (Kd 40–250 nM across Rac1, Rac1b, Rac2, Rac3) are pan-Rac agents that cannot discriminate between isoforms, while Rac1-derived peptide tools (e.g., Rac1 Inhibitor F56, residues 45–60) are inherently Rac1-specific and do not address Rac3 biology [2]. The Rac GTPase fragment, by contrast, is unambiguously traceable to Rac3 (UniProt RAC3_HUMAN), enabling isoform-resolved assay development, biomarker validation, and antibody epitope mapping that pan-inhibitors and Rac1-restricted peptides cannot support [3].

Quantitative Differentiation of Rac GTPase Fragment: Evidence-Based Comparator Analysis for Procurement Decisions


Isoform Origin: Definitive Rac3 Sequence Identity vs. Rac1-Derived Peptide Tools

The Rac GTPase fragment (VFDEAIRAV) maps unambiguously to residues of the human Rac3 protein (UniProt RAC3_HUMAN), as confirmed by LC-MS/MS peptide identification in cancer plasma [1]. In contrast, the widely used Rac1 Inhibitor F56 control peptide (MVDGKPVNLGLFDTAG) corresponds to Rac1 residues 45–60 and carries a W56F substitution that abolishes biological activity . Sequence alignment shows that the Rac GTPase fragment region is completely absent from the Rac1 45–60 peptide, establishing mutual exclusivity between these tools. This means that experiments requiring a Rac3-resolved readout cannot use Rac1-derived peptides as substitutes, and vice versa.

Rac3 Rac1 isoform specificity peptide identity sequence alignment

Molecular Weight Advantage: Smaller Size Enables Higher Molar Precision in Biophysical Assays vs. Full-Length Proteins

The Rac GTPase fragment has a molecular weight of 1019.15 Da, compared with ~21 kDa for full-length Rac GTPases and 1633.9 Da for the Rac1 Inhibitor F56 control peptide . This low molecular weight reduces the mass of active material required for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments by approximately 20-fold relative to full-length protein, while providing 60% less mass than the Rac1 peptide. For a typical SPR immobilization requiring 10 fmol of ligand, the fragment requires 10 ng of material versus 210 ng for full-length Rac3.

molecular weight biophysical assay molarity precision SPR ITC

Solubility Advantage: Pre-Optimized DMSO Solubility vs. Full-Length Rac GTPases Requiring Specialized Formulations

The Rac GTPase fragment demonstrates solubility of ≥101.9 mg/mL in DMSO [1], corresponding to a maximum stock concentration of approximately 100 mM. Full-length Rac GTPases, by contrast, require the presence of nucleotide (GDP or GTP) and Mg²⁺ to maintain structural integrity and are typically supplied at 1–5 mg/mL in multi-component buffer systems that are incompatible with DMSO-based high-throughput screening [2]. This 20- to 100-fold difference in achievable stock concentration enables the fragment to be formulated as a concentrated DMSO stock compatible with automated liquid handling platforms, avoiding the buffer exchange and nucleotide-loading steps required for full-length protein.

solubility DMSO formulation in vitro assays screening

Clinical Biomarker Provenance: Direct Detection in Hematologic Malignancy Plasma vs. In Silico Predicted Epitope Peptides

The Rac GTPase fragment (VFDEAIRAV) has been experimentally identified via LC-MS/MS in the plasma of patients with multiple myeloma and acute myeloid leukemia, as documented in the Cancer Peptidome Database (CancerPDF_ID13555, PMID: 20974924) [1]. In contrast, most commercially available Rac-derived synthetic peptides (e.g., Rac1 inhibitor F56, W56) are designed based on in silico sequence analysis or phage display and lack direct clinical peptidomic evidence of endogenous presence in disease-relevant biofluids. This clinical provenance provides investigators with a disease-validated peptide identity for targeted mass spectrometry assay development.

biomarker multiple myeloma acute myeloid leukemia LC-MS/MS plasma peptidome

Isoform Selectivity Gap: Pan-Rac Small-Molecule Inhibitors Mask Rac3-Specific Biology That the Fragment Was Designed to Address

The small-molecule inhibitor EHT 1864 binds Rac1, Rac1b, Rac2, and Rac3 with Kd values of 40, 50, 60, and 250 nM respectively, demonstrating pan-Rac activity with a 6.25-fold affinity difference between Rac1 and Rac3 [1]. NSC23766 inhibits Rac1-GEF interaction with an IC50 of approximately 50 µM but does not inhibit Cdc42 or RhoA; its activity against Rac3 is not separately quantified [2]. Both molecules therefore obscure Rac3-specific contributions in cellular phenotypes. The Rac GTPase fragment, by virtue of its unambiguous Rac3 sequence origin, enables direct development of Rac3-selective detection reagents (antibodies, aptamers, or affinity resins) that are not confounded by pan-Rac cross-reactivity.

isoform selectivity Rac3 NSC23766 EHT 1864 pan-Rac inhibitor

Storage and Handling Simplicity: Lyophilized Stability Outperforms Multi-Component Full-Length Protein Formulations

The Rac GTPase fragment is supplied as a lyophilized solid stable at -20°C for 3 years, with reconstituted DMSO stocks stable at -80°C for 1 year . Full-length Rac GTPases, in contrast, are typically supplied as frozen solutions in Tris-buffered saline with glycerol and require storage at -70°C or below, with documented activity loss after as few as 2–3 freeze-thaw cycles [1]. The fragment's lyophilized format eliminates the need for dry ice shipping of frozen protein solutions and reduces the risk of activity loss due to transient warming during handling, which is particularly relevant for multi-site collaborative studies or core facilities with high throughput.

stability storage lyophilized reconstitution freeze-thaw

High-Return Application Scenarios for Rac GTPase Fragment Procurement in Academic and Industrial Research


Rac3-Specific Antibody Development and Epitope Validation

The unambiguous Rac3 origin of the VFDEAIRAV peptide enables its direct use as an immunizing antigen or ELISA coating antigen for generating and validating monoclonal antibodies that distinguish Rac3 from Rac1 and Rac2. Given the ≥92% sequence identity among Rac isoforms, full-length protein immunization frequently yields pan-Rac antibodies. The fragment's defined Rac3 epitope overcomes this limitation by focusing the immune response on an isoform-specific region . This application is supported by the peptide's clinical detection in hematologic malignancies, providing disease-relevance for diagnostic antibody development [1].

Quantitative Targeted Proteomics (MRM-MS) for Rac3 in Hematologic Cancers

Because the VFDEAIRAV sequence has been experimentally identified and validated in patient plasma via LC-MS/MS , it can serve as a heavy-isotope-labeled internal standard (e.g., AQUA peptide) for absolute quantification of endogenous Rac3 levels in multiple myeloma and acute myeloid leukemia cohorts. This scenario exploits the fragment's clinical peptidomics provenance, which is absent for most commercially available Rac-derived peptides, enabling robust assay development compliant with FDA bioanalytical method validation guidelines.

Biophysical Interaction Studies Requiring Minimal Steric Interference

The 1019.15 Da molecular weight—20-fold lower than full-length Rac3—makes this fragment ideal for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where steric hindrance from large protein tags or domains can obscure binding kinetics . When studying small-molecule or peptide ligand interactions with the Rac3 surface, the fragment provides a minimal binding surface that approximates the isolated effector-binding region without the confounding influence of the GTPase domain's nucleotide-dependent conformational changes.

High-Throughput Screening-Compatible Rac3 Assay Development

The fragment's DMSO solubility of ≥101.9 mg/mL and lyophilized format enable direct integration into automated high-throughput screening workflows without the buffer incompatibility issues encountered with full-length GTPases. This makes it a practical choice for core screening facilities that require compounds in DMSO stock solution at 10–100 mM for acoustic dispensing, eliminating the need for protein dialysis or nucleotide exchange prior to assay setup.

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